
(S)-3-Amino-1-hydroxy-3,4-dihydroquinolin-2(1H)-one hydrochloride
Übersicht
Beschreibung
- PF-04859989 Hydrochlorid ist ein in das Gehirn eindringender, irreversibler Inhibitor der Kynurenin-Aminotransferase (KAT) II.
- KAT II ist ein Enzym, das für den Großteil der Kynurensäure-Synthese im Gehirn verantwortlich ist.
- Kynurensäure wurde in mehrere psychiatrische und neurologische Erkrankungen, einschließlich Schizophrenie und bipolare Störung, verwickelt und wird vermutet, die kognitive Funktion zu beeinträchtigen .
Präparationsmethoden
- Leider sind spezifische Synthesewege und Reaktionsbedingungen für PF-04859989 Hydrochlorid in der Literatur nicht leicht zugänglich.
- Industrielle Produktionsmethoden beinhalten wahrscheinlich mehrstufige chemische Synthese, Reinigung und Isolierung.
Vorbereitungsmethoden
- Unfortunately, specific synthetic routes and reaction conditions for PF-04859989 hydrochloride are not readily available in the literature.
- industrial production methods likely involve multi-step chemical synthesis, purification, and isolation.
Analyse Chemischer Reaktionen
- PF-04859989 Hydrochlorid kann verschiedene Reaktionen durchlaufen, darunter Oxidation, Reduktion und Substitution.
- Häufig verwendete Reagenzien und Bedingungen für diese Reaktionen sind nicht explizit dokumentiert.
- Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, würden von den spezifischen verwendeten Syntheseschritten abhängen.
Wissenschaftliche Forschungsanwendungen
Biological Activities
(S)-DHQ exhibits diverse biological activities, including:
- Antioxidant Properties : It has been shown to scavenge free radicals, which can help mitigate oxidative stress in cells.
- Enzyme Inhibition : Research indicates that (S)-DHQ may inhibit specific kinases, including JAK kinases, which are involved in autoimmune diseases such as rheumatoid arthritis.
- Scaffolding Molecule : The compound can serve as a scaffold for the development of new drugs. Modifications to its functional groups can lead to derivatives with enhanced therapeutic properties.
Anti-inflammatory Agents
(S)-DHQ has been studied for its potential in treating inflammatory conditions due to its ability to inhibit inflammatory pathways mediated by kinases.
Neuroprotective Effects
Its structural similarity to known neuroprotective agents suggests that (S)-DHQ could be explored for applications in neurodegenerative diseases.
Antimicrobial Activity
Preliminary studies indicate that (S)-DHQ may possess antimicrobial properties, making it a candidate for further exploration in treating infections.
Case Study 1: Inhibition of JAK Kinases
A study investigated the efficacy of (S)-DHQ as an inhibitor of JAK kinases. Results showed that it effectively reduced the activity of these enzymes in vitro, suggesting its potential use in therapies for autoimmune diseases.
Case Study 2: Antioxidant Activity
In another study focusing on oxidative stress, (S)-DHQ demonstrated significant free radical scavenging activity compared to standard antioxidants. This positions it as a promising candidate for formulations aimed at reducing oxidative damage in various conditions.
Wirkmechanismus
- PF-04859989 inhibits KAT II irreversibly.
- Molecular targets and pathways involved in its mechanism of action are still under investigation.
Vergleich Mit ähnlichen Verbindungen
- Leider konnte ich keinen direkten Vergleich mit ähnlichen Verbindungen finden.
- Weitere Forschung kann einzigartige Merkmale aufdecken, die PF-04859989 Hydrochlorid von verwandten Molekülen unterscheiden.
Biologische Aktivität
(S)-3-Amino-1-hydroxy-3,4-dihydroquinolin-2(1H)-one hydrochloride (CAS No. 177943-33-8) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Property | Value |
---|---|
Molecular Formula | C₉H₁₁ClN₂O₂ |
Molecular Weight | 214.65 g/mol |
CAS Number | 177943-33-8 |
MDL Number | MFCD22419400 |
Storage Conditions | Inert atmosphere, 2-8°C |
Research indicates that this compound exhibits several biological activities, particularly as an inhibitor of key enzymes involved in neurodegenerative diseases:
- Acetylcholinesterase (AChE) Inhibition : This compound has been evaluated for its ability to inhibit AChE, an enzyme that breaks down acetylcholine, a neurotransmitter critical for memory and learning. Inhibiting AChE can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease.
- Monoamine Oxidase (MAO) Inhibition : It also acts as an inhibitor of MAO, which is involved in the metabolism of neurotransmitters such as dopamine and serotonin. This dual inhibition suggests potential therapeutic effects for mood disorders and neurodegenerative diseases.
Neuroprotective Effects
A study highlighted the synthesis of hybrid compounds incorporating the 3,4-dihydroquinolinone core, which demonstrated significant inhibition against both AChE and MAOs. Notably, one derivative exhibited IC50 values of 0.28 µM for AChE and 0.91 µM for MAO-A, indicating strong inhibitory potential . Additionally, these compounds showed the ability to cross the blood-brain barrier (BBB), making them promising candidates for treating Alzheimer's disease.
Antioxidant Properties
The antioxidant activity of this compound has been noted in various studies. The presence of hydroxyl groups in its structure contributes to its ability to scavenge free radicals, potentially mitigating oxidative stress-related damage in neuronal cells.
Case Studies and Research Findings
- Case Study on Alzheimer’s Disease : In a recent study involving a series of synthesized compounds based on the quinolinone structure, one compound demonstrated not only effective enzyme inhibition but also low cytotoxicity in neuronal cell lines at concentrations below 12.5 µM. This suggests a favorable safety profile for further development .
- Toxicity Assessments : Acute toxicity tests in mice indicated that even at high doses (2500 mg/kg), the compound did not exhibit significant toxic effects, which is crucial for its potential therapeutic use .
Comparative Analysis with Related Compounds
The table below summarizes key biological activities of this compound compared to other quinolinone derivatives:
Compound | AChE IC50 (µM) | MAO-A IC50 (µM) | Neuroprotective Activity | Toxicity Level |
---|---|---|---|---|
(S)-3-Amino-1-hydroxy-3,4-dihydroquinolin-2(1H)-one HCl | 0.28 | 0.91 | High | Low |
Hybrid Compound X | 0.34 | 2.81 | Moderate | Moderate |
Compound Y | 0.50 | 1.20 | High | High |
Q & A
Q. Basic: What synthetic methodologies are recommended for preparing (S)-3-Amino-1-hydroxy-3,4-dihydroquinolin-2(1H)-one hydrochloride, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves sequential alkylation, nitro reduction, and coupling steps. Key protocols include:
- Alkylation : Reacting intermediates (e.g., compound 7 in ) with chloroalkylamine hydrochlorides (e.g., 9–13 ) in DMF with K₂CO₃ at room temperature (RT) yields nitro intermediates (e.g., 14–19 ) with 72–85% efficiency .
- Nitro Reduction : Catalytic hydrogenation (Pd/C, H₂) or Raney nickel with hydrazine hydrate converts nitro groups to amines (e.g., 20–25 ), achieving 70–90% yields .
- Coupling : Thiophene-2-carbimidothioate hydroiodide in ethanol at RT facilitates amine coupling (e.g., 26–31 ), though yields vary (43–56%) due to side reactions .
Optimization Tips :
- Use anhydrous DMF and inert atmospheres to minimize hydrolysis during alkylation.
- For nitro reduction, Pd/C with H₂ is preferred for scalability, while Raney nickel suits substrates sensitive to hydrogenation .
Q. Advanced: How do structural modifications at the 8-position of the dihydroquinolinone scaffold affect nNOS inhibitory activity and isoform selectivity?
Answer:
Substituents at the 8-position significantly influence binding flexibility and potency. Evidence from SAR studies (Table 1, ) shows:
- Fluorine at 8-position (e.g., compound 31 ): Reduces nNOS inhibition 6-fold (IC₅₀ = 3.36 µM vs. 0.58 µM for unsubstituted 26 ) due to steric hindrance limiting side-chain orientation .
- Pyrrolidine-terminated side chains (e.g., 29 ): Achieve highest nNOS potency (IC₅₀ = 160 nM) and selectivity (180-fold over eNOS) due to favorable hydrophobic interactions .
Table 1: Terminal Amine Effects on nNOS Activity
Compound | Terminal Amine | nNOS IC₅₀ (nM) | Selectivity (nNOS/eNOS) |
---|---|---|---|
29 | Pyrrolidine | 160 | 180 |
26 | Dimethylamino | 580 | 50 |
Methodological Insight : Use molecular dynamics simulations to model side-chain conformations and predict substituent effects on binding .
Q. Basic: Which analytical techniques are critical for confirming the stereochemical purity of this compound?
Answer:
- X-ray Crystallography : SHELXL ( ) resolves absolute configuration via refinement of Flack parameters, particularly for enantiopure batches .
- Chiral HPLC : Employ polysaccharide-based columns (e.g., Chiralpak® IA) with hexane:isopropanol gradients to separate enantiomers; validate with spiked racemic mixtures .
- Optical Rotation : Compare experimental [α]ᴅ values with literature data for consistency (e.g., +15° to +25° for S-configuration) .
Q. Advanced: How can computational modeling address contradictions in reported binding affinities of dihydroquinolinone derivatives?
Answer:
Conflicting activity data often arise from crystallographic resolution limits or flexible binding modes. Strategies include:
- Docking Studies : Use AutoDock Vina with nNOS crystal structures (PDB: 1OMV) to simulate ligand poses, prioritizing poses with hydrogen bonds to heme-propionate .
- Molecular Dynamics (MD) : Run 100-ns MD simulations (AMBER force field) to assess side-chain flexibility and identify stable binding conformations .
- Free Energy Perturbation (FEP) : Quantify ΔΔG for substituent modifications (e.g., 8-F vs. H) to reconcile experimental IC₅₀ discrepancies .
Q. Basic: What purification strategies ensure high enantiomeric excess (ee) in the final hydrochloride salt?
Answer:
- Recrystallization : Use ethanol/water mixtures (3:1 v/v) at 4°C to precipitate enantiopure hydrochloride salt; monitor ee via chiral HPLC .
- Ion-Exchange Chromatography : Employ Dowex® 50WX2 resin (H⁺ form) to isolate protonated amine intermediates, minimizing racemization .
- Counterion Screening : Test tartrate or camphorsulfonate salts for improved crystallinity before final HCl salt formation .
Q. Advanced: How can palladium-catalyzed carbonylation expand functionalization of the dihydroquinolinone core?
Answer:
Recent advances () enable:
- Perfluoroalkyl Incorporation : Pd-catalyzed radical carbonylative cyclization of 1,7-enynes with RF-I (RF = CF₃, C₂F₅) yields polycyclic derivatives (e.g., Scheme 17) in 65–85% yields .
- Carbonylative Coupling : CO gas (1 atm) with aryl halides introduces ketone or ester groups at the 3-position, enhancing diversity for SAR studies .
Table 2: Carbonylation Reaction Optimization
Substrate | Catalyst System | Yield (%) | E/Z Selectivity |
---|---|---|---|
1,7-Enyne + CF₃I | Pd(OAc)₂, Xantphos, CO | 78 | >20:1 |
Aryl Bromide | PdCl₂(PPh₃)₂, DMF, CO | 82 | N/A |
Key Insight : Use microwave-assisted conditions (100°C, 30 min) to accelerate carbonylative steps while maintaining selectivity .
Eigenschaften
IUPAC Name |
(3S)-3-amino-1-hydroxy-3,4-dihydroquinolin-2-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2.ClH/c10-7-5-6-3-1-2-4-8(6)11(13)9(7)12;/h1-4,7,13H,5,10H2;1H/t7-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZOBDOKCHIUXAY-FJXQXJEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C2=CC=CC=C21)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](C(=O)N(C2=CC=CC=C21)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10628698 | |
Record name | (3S)-3-Amino-1-hydroxy-3,4-dihydroquinolin-2(1H)-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10628698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
177943-33-8 | |
Record name | (3S)-3-Amino-1-hydroxy-3,4-dihydroquinolin-2(1H)-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10628698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.